molecular formula C16H22O11 B1676730 Monotropein CAS No. 5945-50-6

Monotropein

Cat. No. B1676730
CAS RN: 5945-50-6
M. Wt: 390.34 g/mol
InChI Key: HPWWQPXTUDMRBI-NJPMDSMTSA-N
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Description

Monotropein is an iridoid monoterpenoid that is 1,4a,7,7a-tetrahydrocyclopenta [c]pyran substituted by a beta-D-glucopyranosyloxy group at position 1, a carboxylic acid group at position 4, and at position 7 by a hydroxy and hydroxymethyl groups respectively . It is a natural product found in Galium rivale, Pyrola japonica, and other organisms .


Synthesis Analysis

The biosynthesis of monotropein is the conversion of a simple natural product into a complex desired product in an organism under enzymatic conditions .


Molecular Structure Analysis

The molecular formula of Monotropein is C16H22O11 . The IUPAC name is (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid .

Scientific Research Applications

Osteoporosis Treatment and Bone Health

Monotropein, a natural iridoid glycoside found in Morinda officinalis, has shown promising results in the treatment of osteoporosis. Studies reveal that monotropein can increase bone mineral content and density, enhance bone microstructure, and improve biomechanical properties of bones in ovariectomized mice, suggesting its potential as an anti-osteoporotic agent (Zhang et al., 2016). Additionally, monotropein has been observed to decrease serum levels of inflammatory cytokines and enhance osteoblast proliferation and differentiation, further supporting its role in bone health (Zhang et al., 2018).

Anti-Inflammatory and Antioxidant Properties

Monotropein demonstrates notable anti-inflammatory and antioxidant capabilities. It has been found to downregulate the NF-κB signaling pathway, contributing to its anti-inflammatory effects in conditions like colitis and osteoarthritis (Shin et al., 2013). Moreover, it exhibits protective effects against oxidative stress in osteoblast cells, which could be vital in treating diseases like osteoporosis (Zhu et al., 2016).

Muscle Atrophy Prevention

Monotropein shows potential in preventing muscle atrophy. A study indicated that it improves muscle atrophy in mice induced by dexamethasone, suggesting its application in treating muscle-related diseases (Wang et al., 2022).

Potential in Cancer Treatment

Recent research points to monotropein's potential in treating colorectal cancer. Network pharmacology analysis has highlighted multiple targets and pathways that monotropein might influence, suggesting its multi-target drug potential against colorectal cancer (Chong et al., 2020).

Pharmacokinetics and Bioavailability

Studies have also focused on the pharmacokinetics and bioavailability of monotropein. For instance, research on the quantitative determination of monotropein in rat plasma and tissue has laid the groundwork for understanding its distribution and metabolism in the body (Zhou et al., 2018).

Additional Therapeutic Roles

Monotropein has been studied for various other therapeutic roles, including alleviating cisplatin-induced acute kidney injury, protecting against inflammatory bone loss, and exhibiting antinociceptive anti-inflammatory effects (Zhang etal., 2020) These studies highlight its potential in a wide range of medical applications.

Future Directions

The clinically therapeutic effects and the potential problems of Monotropein need to be addressed . This review highlights the current research progress on monotropein, which provides a reference for further investigation of monotropein .

properties

IUPAC Name

(1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c17-3-8-10(19)11(20)12(21)15(26-8)27-14-9-6(1-2-16(9,24)5-18)7(4-25-14)13(22)23/h1-2,4,6,8-12,14-15,17-21,24H,3,5H2,(H,22,23)/t6-,8-,9-,10-,11+,12-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWWQPXTUDMRBI-NJPMDSMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monotropein

CAS RN

5945-50-6
Record name Monotropein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5945-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monotropein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONOTROPEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y61M84O2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
Y Shi, XY Liu, YP Jiang, JB Zhang, QY Zhang… - Biomedicine & …, 2020 - Elsevier
… However, there have been no reports on the regulation of autophagy in osteoblasts by monotropein. Thus, in this study, we aim to examine whether monotropein regulates autophagy in …
Number of citations: 42 www.sciencedirect.com
P Wang, SY Kang, SJ Kim, YK Park, HW Jung - Nutrients, 2022 - mdpi.com
The present study aimed to investigate the effects of monotropein (MON) on improving dexamethasone (DEX)-induced muscle atrophy in mice and C2C12 mouse skeletal muscle cells. …
Number of citations: 9 www.mdpi.com
Q Zhang, S Hu, Y He, Z Song, Y Shen, Z Zhao… - Nutrients, 2022 - mdpi.com
Monotropein (Mon) is a kind of iridoid glycoside plant secondary metabolite primarily present in some edible and medicinal plants. The aim of this study was to investigate the effect of …
Number of citations: 1 www.mdpi.com
J Choi, KT Lee, MY Choi, JH Nam, HJ Jung… - Biological and …, 2005 - jstage.jst.go.jp
… , compounds 1 and 2 and these were identified as monotropein and deacetylasperulosidic acid, respectively. The iridoid glycoside, monotropein, was tested for its anti-inflammatory …
Number of citations: 141 www.jstage.jst.go.jp
Z Zhang, Q Zhang, H Yang, W Liu, N Zhang, L Qin… - Fitoterapia, 2016 - Elsevier
… of monotropein … monotropein for 72 h. Quantitative analyses with alizarin red staining showed significantly increased mineralization of MC3T3-E1 cells after treatment with monotropein …
Number of citations: 53 www.sciencedirect.com
Y Gong, J Wang - Journal of Pharmacy and Pharmacology, 2023 - academic.oup.com
… Objectives To address the effect and mechanism of Monotropein (Mon) on sepsis-induced acute lung injury (ALI). Methods ALI model was established by lipopolysaccharide (LPS)-…
Number of citations: 1 academic.oup.com
M Wu, H Lai, W Peng, X Zhou, L Zhu, H Tu… - Frontiers in …, 2023 - frontiersin.org
… on monotropein, which provides a reference for further investigation of monotropein. … , this review systematically summarizes the studies on monotropein with respect to its biosynthetic …
Number of citations: 2 www.frontiersin.org
YQ He, H Yang, YI Shen, JH Zhang, ZG Zhang… - Chemico-biological …, 2018 - Elsevier
… of monotropein on bone loss in chronic inflammatory conditions remains unclear. It was found in the present study that monotropein … further demonstrated that monotropein was able to …
Number of citations: 40 www.sciencedirect.com
JS Shin, KJ Yun, KS Chung, KH Seo, HJ Park… - Food and chemical …, 2013 - Elsevier
We previously demonstrated that monotropein isolated from the roots of Morinda officinalis (Rubiaceae) has anti-inflammatory effects in vivo. In the present study, we investigated the …
Number of citations: 74 www.sciencedirect.com
Y Chen, Y Lu, C Pei, J Liang, P Ding, S Chen… - European Journal of …, 2020 - Elsevier
Recently, it has reported that many inflammatory bowel disease (IBD) patients were contracted secondary liver injury. Monotropein (MON), an iridoid glycoside, is demonstrated to …
Number of citations: 30 www.sciencedirect.com

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